molecular formula C11H8BrNO3 B1414373 Ethyl 6-bromo-2-cyano-3-formylbenzoate CAS No. 1805584-82-0

Ethyl 6-bromo-2-cyano-3-formylbenzoate

Cat. No. B1414373
M. Wt: 282.09 g/mol
InChI Key: BEAJUXVWRUARRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-2-cyano-3-formylbenzoate, also known as EBCF, is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid with a molecular weight of 319.2 g/mol and a melting point of 97-99 °C. EBCF is an important compound in the synthesis of other organic compounds, and its unique properties have enabled it to be used in a variety of applications in scientific research.

Mechanism Of Action

The mechanism of action of Ethyl 6-bromo-2-cyano-3-formylbenzoate is not fully understood. However, it is believed that the compound acts as an electron-donor, allowing it to interact with other molecules and catalyze various reactions. Additionally, it is believed that the compound can act as a proton-donor, allowing it to interact with other molecules and catalyze various reactions.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 6-bromo-2-cyano-3-formylbenzoate are not fully understood. However, it is believed that the compound may have some anti-inflammatory and anti-bacterial properties. Additionally, it is believed that the compound may have some effects on the metabolism of cells.

Advantages And Limitations For Lab Experiments

Ethyl 6-bromo-2-cyano-3-formylbenzoate has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to synthesize. Additionally, it is relatively stable, has a low toxicity, and is non-volatile. The main limitation of Ethyl 6-bromo-2-cyano-3-formylbenzoate is that it is not water-soluble, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research into Ethyl 6-bromo-2-cyano-3-formylbenzoate. These include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug synthesis and materials science. Additionally, further research into its synthesis and use in laboratory experiments could lead to more efficient and cost-effective methods of production. Finally, further research into its potential therapeutic applications could lead to the development of new drugs and treatments.

Scientific Research Applications

Ethyl 6-bromo-2-cyano-3-formylbenzoate has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and other biologically active compounds. It has also been used as a catalyst in the synthesis of polymers and other materials. Additionally, Ethyl 6-bromo-2-cyano-3-formylbenzoate has been used in the synthesis of pharmaceuticals and other drugs.

properties

IUPAC Name

ethyl 6-bromo-2-cyano-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)10-8(5-13)7(6-14)3-4-9(10)12/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAJUXVWRUARRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-2-cyano-3-formylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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